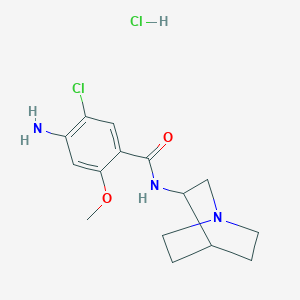

Zacopridhydrochlorid

Übersicht

Beschreibung

Zacopride Hydrochloride is a potent antagonist at the 5-HT3 receptor and an agonist at the 5-HT4 receptor. It has been studied for its anxiolytic and nootropic effects in animal models, with the ®-(+)-enantiomer being the more active form . Zacopride Hydrochloride also exhibits antiemetic and pro-respiratory effects, reducing sleep apnea and reversing opioid-induced respiratory depression in animal studies .

Wissenschaftliche Forschungsanwendungen

Zacopridehydrochlorid hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung in Studien verwendet, die 5-HT3- und 5-HT4-Rezeptoren betreffen.

Biologie: Zacopridehydrochlorid wird verwendet, um die Auswirkungen der Modulation von Serotoninrezeptoren auf verschiedene biologische Prozesse zu untersuchen.

Medizin: Es wurde auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Angstzuständen, kognitiven Störungen und Atemdepression untersucht.

Industrie: Die Verbindung wird bei der Entwicklung neuer Arzneimittel eingesetzt, die auf Serotoninrezeptoren abzielen.

5. Wirkmechanismus

Zacopridehydrochlorid übt seine Wirkungen aus, indem es mit Serotoninrezeptoren interagiert. Es wirkt als Antagonist am 5-HT3-Rezeptor und als Agonist am 5-HT4-Rezeptor . Die anxiolytischen und nootropen Wirkungen der Verbindung werden auf ihre Modulation dieser Rezeptoren zurückgeführt. Darüber hinaus wurde gezeigt, dass Zacopridehydrochlorid den Aldosteron-Spiegel erhöht, indem es 5-HT4-Rezeptoren an den Nebennieren stimuliert .

Wirkmechanismus

Target of Action

Zacopride hydrochloride is a potent antagonist at the 5-HT3 receptor and an agonist at the 5-HT4 receptor . These receptors are part of the serotonin system, which plays a crucial role in various physiological processes.

Mode of Action

As an antagonist of the 5-HT3 receptor, zacopride hydrochloride binds to these receptors, preventing serotonin from exerting its effect . On the other hand, as an agonist of the 5-HT4 receptor, it mimics the action of serotonin, triggering a response .

Biochemical Pathways

Zacopride hydrochloride’s interaction with the 5-HT3 and 5-HT4 receptors influences several biochemical pathways. For instance, it has been found to significantly increase aldosterone levels in human subjects, thought to be achieved by stimulating the 5-HT4 receptors on the adrenal glands . Zacopride hydrochloride also affects the serotoninergic synapse pathway .

Pharmacokinetics

Its systemic administration in vivo has been reported to have antiemetic and anxiolytic effects , suggesting good bioavailability.

Result of Action

Zacopride hydrochloride’s action results in various molecular and cellular effects. It has anxiolytic and nootropic effects in animal models . It also has pro-respiratory effects, reducing sleep apnea, and reversing opioid-induced respiratory depression in animal studies . Furthermore, it has been found to stimulate aldosterone secretion when applied to human adrenal glands in vitro .

Action Environment

The action, efficacy, and stability of zacopride hydrochloride can be influenced by various environmental factors. For instance, it has been speculated to be useful as an antiarrhythmic agent in the human ventricle by inhibiting cardiac potassium channels . .

Biochemische Analyse

Biochemical Properties

Zacopride hydrochloride interacts with the 5-HT3 and 5-HT4 receptors, with Ki values of 0.38 and 373 nM respectively . The nature of these interactions involves Zacopride hydrochloride acting as an antagonist at the 5-HT3 receptor and an agonist at the 5-HT4 receptor .

Cellular Effects

Zacopride hydrochloride influences cell function by interacting with the 5-HT3 and 5-HT4 receptors. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Zacopride hydrochloride involves binding interactions with the 5-HT3 and 5-HT4 receptors. As an antagonist at the 5-HT3 receptor, it prevents the action of serotonin at this receptor. As an agonist at the 5-HT4 receptor, it mimics the action of serotonin .

Metabolic Pathways

Zacopride hydrochloride is involved in the serotonin pathway due to its interactions with the 5-HT3 and 5-HT4 receptors

Vorbereitungsmethoden

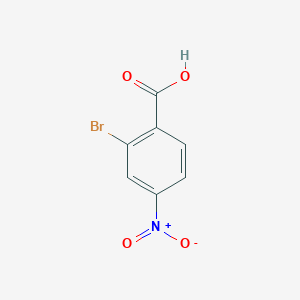

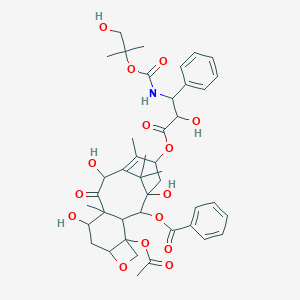

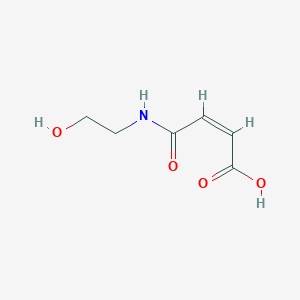

The synthesis of Zacopride Hydrochloride involves several steps, starting with the preparation of the core benzamide structure. The synthetic route typically includes the following steps:

Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-amino-5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with quinuclidin-3-amine to yield the benzamide core.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods for Zacopride Hydrochloride are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

Zacopridehydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Zacopridehydrochlorid kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen im Molekül zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Amino- und Methoxygruppen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

Zacopridehydrochlorid ist einzigartig in seiner Doppelfunktion als 5-HT3-Antagonist und 5-HT4-Agonist. Zu den ähnlichen Verbindungen gehören:

Ondansetron: Ein selektiver 5-HT3-Antagonist, der hauptsächlich als Antiemetikum verwendet wird.

Cisaprid: Ein 5-HT4-Agonist, der zur Steigerung der gastrointestinalen Motilität eingesetzt wird.

Granisetron: Ein weiterer selektiver 5-HT3-Antagonist, der wegen seiner Antiemetika-Eigenschaften eingesetzt wird.

Im Vergleich zu diesen Verbindungen bietet die Doppelfunktion von Zacopridehydrochlorid eine breitere Palette von Wirkungen, was es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen macht.

Eigenschaften

IUPAC Name |

4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-methoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O2.ClH/c1-21-14-7-12(17)11(16)6-10(14)15(20)18-13-8-19-4-2-9(13)3-5-19;/h6-7,9,13H,2-5,8,17H2,1H3,(H,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXVOUSORXSTQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045686 | |

| Record name | Zacopride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101303-98-4, 99617-34-2 | |

| Record name | Zacopride hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101303984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zacopride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZACOPRIDE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ3775635U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

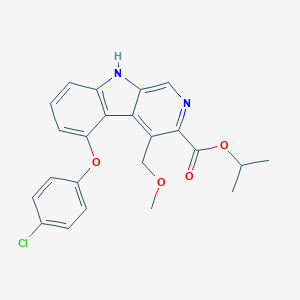

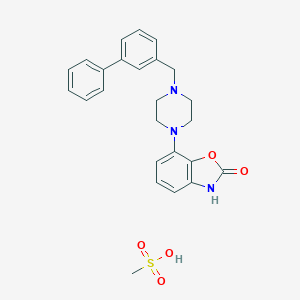

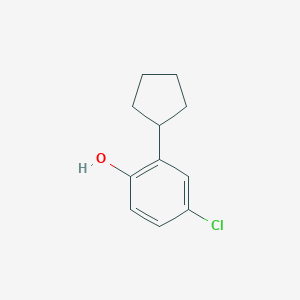

Feasible Synthetic Routes

Q1: How does Zacopride hydrochloride impact the diving bradycardia response?

A1: Zacopride hydrochloride, a potent and selective antagonist of the serotonin type 3 (5-HT3) receptor, has been shown to attenuate the progressive potentiation of the diving bradycardia in experimental settings [, ]. This suggests that 5-HT3 receptors in the nucleus tractus solitarii (NTS) play a crucial role in the enhancement of this response, particularly when the trigeminal ethmoidal nerve (EN5) and peripheral chemoreceptors are stimulated simultaneously [, ].

Q2: What is the significance of studying the effects of Zacopride hydrochloride on the diving response?

A2: Investigating the effects of Zacopride hydrochloride on the diving response provides valuable insights into the complex neuronal mechanisms that govern this physiological phenomenon []. By manipulating the activity of 5-HT3 receptors, researchers can better understand the role of specific neurotransmitters and brain regions in mediating the cardiorespiratory adaptations observed during diving [, ]. This knowledge can contribute to broader research on autonomic nervous system regulation and potential therapeutic targets for conditions involving cardiorespiratory dysfunction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.